molecular formula C18H11N3O6S B2944372 N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477554-14-6

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide

Cat. No. B2944372
CAS RN: 477554-14-6
M. Wt: 397.36
InChI Key: XWUUNRVZNIAOQF-UHFFFAOYSA-N
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Description

The compound “N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzo[d]thiazol ring, a chromene ring, a carboxamide group, a methoxy group, and a nitro group .


Molecular Structure Analysis

The benzo[d]thiazol ring is a heterocyclic compound that contains a planar five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The chromene ring is a heterocyclic compound that contains a fused six-membered and five-membered ring, with one oxygen atom in the five-membered ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the nitro group is electron-withdrawing and could potentially undergo reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of the polar carboxamide, methoxy, and nitro groups could influence its solubility .

Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Activity

A study presented a microwave-assisted synthesis method for producing various derivatives, including compounds related to N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide. This environmentally friendly procedure under microwave irradiation resulted in compounds evaluated for antimicrobial activity against various bacterial strains. Some of these compounds showed significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).

Synthesis for Anti-Inflammatory and Analgesic Agents

Another research synthesized novel compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties. These compounds were screened for COX-1/COX-2 inhibition and demonstrated notable analgesic and anti-inflammatory activities, indicating their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antibacterial Effects

Research on the synthesis of new derivatives of 4-hydroxy-chromen-2-one, including compounds structurally related to this compound, revealed high levels of bacteriostatic and bactericidal activity. These synthesized compounds were compared against strains of Staphylococcus aureus, E. coli, and Bacillus cereus, showing promising antibacterial properties (Behrami & Dobroshi, 2019).

Cyanide Anion Chemosensors

A study on coumarin benzothiazole derivatives, which share a similar core structure with the compound , explored their use as chemosensors for cyanide anions. These compounds demonstrated the ability to recognize cyanide anions through a Michael addition reaction, indicating their application in environmental monitoring and safety (Wang et al., 2015).

Future Directions

Future research could focus on exploring the potential biological activities of this compound, given the known activities of compounds containing a benzo[d]thiazol ring . Additionally, further studies could investigate the synthesis and reactivity of this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 4-methoxy-6-nitrobenzo[d]thiazole-2-carboxylic acid with 4-hydroxy-3-methylcoumarin in the presence of a coupling agent, followed by the reaction of the resulting intermediate with 4-aminobenzamide in the presence of a dehydrating agent.", "Starting Materials": [ "4-methoxy-6-nitrobenzo[d]thiazole-2-carboxylic acid", "4-hydroxy-3-methylcoumarin", "4-aminobenzamide", "coupling agent", "dehydrating agent" ], "Reaction": [ "Step 1: Condensation of 4-methoxy-6-nitrobenzo[d]thiazole-2-carboxylic acid with 4-hydroxy-3-methylcoumarin in the presence of a coupling agent to form the intermediate 4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxylic acid.", "Step 2: Reaction of the intermediate with 4-aminobenzamide in the presence of a dehydrating agent to form the final product N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide." ] }

CAS RN

477554-14-6

Molecular Formula

C18H11N3O6S

Molecular Weight

397.36

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-oxochromene-3-carboxamide

InChI

InChI=1S/C18H11N3O6S/c1-26-13-6-9(21(24)25)7-14-15(13)19-18(28-14)20-17(23)11-8-27-12-5-3-2-4-10(12)16(11)22/h2-8H,1H3,(H,19,20,23)

InChI Key

XWUUNRVZNIAOQF-UHFFFAOYSA-N

SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=COC4=CC=CC=C4C3=O

solubility

not available

Origin of Product

United States

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